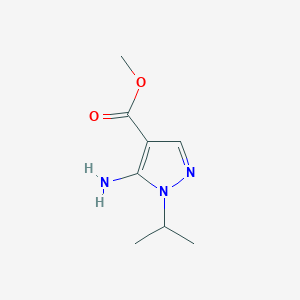

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)11-7(9)6(4-10-11)8(12)13-3/h4-5H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUKPKIQSQJTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864856-02-9 | |

| Record name | methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Technical Guide:

Executive Summary

Target Molecule: Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

IUPAC Name: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Molecular Formula: C

This guide details the regioselective synthesis of This compound , a critical scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors and agrochemicals. The protocol utilizes a condensation-cyclization strategy between methyl 2-cyano-3-ethoxyacrylate and isopropylhydrazine hydrochloride . This route is preferred for its operational simplicity, high atom economy, and favorable regioselectivity toward the 5-amino isomer over the 3-amino congener.

Strategic Retrosynthesis

The synthesis is based on the [3+2] cyclocondensation of a 1,3-dielectrophile with a dinucleophile. The ethoxymethylene moiety serves as a "masked" aldehyde, activating the system for nucleophilic attack.

Figure 1: Retrosynthetic disconnection showing the convergence of the hydrazine and acrylate fragments.

Mechanistic Pathway & Regiocontrol

Understanding the mechanism is vital for controlling the isomeric ratio. The reaction proceeds via a Michael addition-elimination sequence followed by intramolecular cyclization .

Regioselectivity Logic: The reaction of alkyl hydrazines with ethoxymethylene cyanoacetates typically yields the 5-amino-1-alkyl isomer as the major product.

-

Step 1 (Michael Addition): The unsubstituted nitrogen (

) of the hydrazine is less sterically hindered and attacks the -

Step 2 (Cyclization): The secondary nitrogen (

) then attacks the nitrile carbon. -

Step 3 (Tautomerization): The imine intermediate tautomerizes to the stable aromatic amine.

Note: If the secondary nitrogen attacked the

Figure 2: Mechanistic flow ensuring the formation of the 5-amino-1-substituted pyrazole.

Experimental Protocol

Safety Warning: Alkyl hydrazines are toxic and potential carcinogens. Handle in a fume hood. The reaction may be exothermic; control temperature strictly.

Materials Table

| Component | Role | Equiv. | MW ( g/mol ) |

| Methyl 2-cyano-3-ethoxyacrylate | Substrate | 1.0 | 155.15 |

| Isopropylhydrazine HCl | Reagent | 1.1 | 110.59 |

| Triethylamine (Et | Base | 1.2 | 101.19 |

| Ethanol (Absolute) | Solvent | - | - |

Step-by-Step Methodology

-

Preparation of Hydrazine Free Base (In Situ):

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Isopropylhydrazine HCl (1.1 equiv) in absolute Ethanol (10 mL/g of substrate).

-

Cool the suspension to 0–5 °C in an ice bath.

-

Add Triethylamine (1.2 equiv) dropwise over 10 minutes. Stir for 15 minutes to generate the free hydrazine.

-

-

Addition of Acrylate:

-

Dissolve Methyl 2-cyano-3-ethoxyacrylate (1.0 equiv) in a minimal amount of Ethanol.

-

Add this solution dropwise to the hydrazine mixture at 0–5 °C. Critical: Slow addition prevents uncontrolled exotherms and favors the kinetic product.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour.

-

Heat the mixture to reflux (78 °C) and maintain for 3–5 hours. Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotovap) to ~20% of the original volume.

-

Pour the residue into ice-cold water (50 mL). Stir vigorously to induce precipitation.

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (

mL) and cold hexanes (

-

-

Purification:

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to yield the pure product as off-white to pale yellow crystals.

-

Yield Expectation: 75–85%.

-

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization | Extend reflux time; ensure anhydrous ethanol is used to prevent ester hydrolysis. |

| Regioisomer Impurity | Formation of 3-amino isomer | Ensure the hydrazine is added to the acrylate (inverse addition) or maintain strictly low temperature during initial mixing. |

| Oily Product | Residual solvent/impurities | Triturate the oil with diethyl ether or hexanes to induce solidification. |

Characterization Criteria

To validate the synthesis, the following spectral signatures must be confirmed:

-

H NMR (400 MHz, DMSO-

- ~7.5–7.8 ppm (s, 1H, Pyrazole C3-H ).

-

~6.0–6.5 ppm (s, 2H, NH

- ~4.5–5.0 ppm (septet, 1H, CH of isopropyl).

-

~3.7 ppm (s, 3H, OCH

-

~1.3–1.4 ppm (d, 6H, (CH

-

Mass Spectrometry (ESI+):

-

Calculated

. -

Look for the characteristic

adduct.

-

References

-

Regioselective Synthesis of 5-Aminopyrazoles

- Source: Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles."

-

URL:[Link]

-

General Protocol for Alkyl Hydrazine Condensation

- Source: National Institutes of Health (NIH) / PubChem. "Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester" (Analogous Protocol).

-

URL:[Link]

- Source: BenchChem Application Notes. "Applications of Ethyl (2Z)

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Pyrazole Derivatives

Abstract: Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anti-tumor effects.[1][2][3] The successful synthesis of novel pyrazole-based compounds is, however, only the first step; rigorous and unambiguous structural elucidation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. This in-depth guide provides a holistic framework for the spectroscopic characterization of new pyrazole derivatives. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols for researchers, scientists, and drug development professionals. Our approach integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational and Electronic Spectroscopy, culminating in the gold-standard confirmation by X-ray Crystallography.

The Strategic Workflow: An Integrated Approach

The characterization of a novel pyrazole derivative is not a linear process but a synergistic interplay of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The initial goal is to rapidly confirm the molecular weight and elemental composition (MS), identify functional groups (FT-IR), and then meticulously map the molecular skeleton and proton environment (NMR). UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system, while single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof in the solid state.[1][4][5]

Caption: Integrated workflow for novel pyrazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of nuclei. For pyrazoles, a multi-step NMR analysis is essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

This is invariably the first NMR experiment performed. It identifies all unique proton environments and, through spin-spin coupling, reveals which protons are neighbors in the molecular structure.

Causality & Insights: The chemical shifts (δ) of protons on the pyrazole ring are highly diagnostic.

-

N-H Proton: If present (i.e., N1 is unsubstituted), this proton is often broad and appears far downfield (δ 10-14 ppm), and its signal will disappear upon shaking the sample with a drop of D₂O (a "D₂O exchange").[6]

-

Ring Protons: The C4-H proton typically resonates around δ 6.0-6.5 ppm, while the C3-H and C5-H protons are further downfield (δ 7.5-8.5 ppm) due to the influence of the adjacent nitrogen atoms.[7][8] The exact positions are sensitive to the electronic effects of substituents.

-

Tautomerism: A common challenge with N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. If this exchange is slow on the NMR timescale (often at low temperatures), you may observe two distinct sets of signals for the molecule. If the exchange is fast, you will see an averaged spectrum.[6]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N1-H | 10.0 - 14.0 | Often broad; disappears with D₂O exchange. |

| C3-H | 7.5 - 8.5 | Influenced by substituents at C5 and N1. |

| C4-H | 6.0 - 6.5 | Typically a triplet if C3 and C5 are unsubstituted. |

| C5-H | 7.5 - 8.5 | Influenced by substituents at C3, C4, and N1. |

-

Sample Prep: Dissolve ~5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the integration and multiplicity of all signals, paying special attention to any broad signals in the δ 10-14 ppm region.

-

D₂O Addition: Remove the NMR tube. Add one drop (~20 µL) of deuterium oxide (D₂O). Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The disappearance of a signal confirms it as an exchangeable proton (N-H, O-H, etc.).

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon environments. This is crucial for confirming the number of carbons in the molecule and identifying the presence of quaternary carbons (carbons with no attached protons).

Causality & Insights: The chemical shifts of the pyrazole ring carbons are also characteristic.

-

C3 and C5: These carbons are adjacent to nitrogen atoms and are thus deshielded, appearing downfield (δ 130-155 ppm).[1][7][9]

-

C4: This carbon is typically more shielded, resonating further upfield (δ 100-110 ppm).[1]

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is highly recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent. This provides an unambiguous count of attached protons for each carbon.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Carbons

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C 3 | 135 - 155 | Highly sensitive to N1 and C4 substituents. |

| C 4 | 100 - 110 | The most upfield of the ring carbons.[1] |

| C 5 | 130 - 150 | Position can be similar to C3; 2D NMR is needed to distinguish. |

2D NMR: Connecting the Dots

When the structure is complex, 1D NMR spectra can be ambiguous due to overlapping signals or the inability to make definitive assignments. 2D NMR experiments correlate signals to reveal connectivity.

Causality & Insights:

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A cross-peak between two proton signals indicates they are typically 2 or 3 bonds apart. It is essential for tracing out spin systems within the molecule.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to (a one-bond correlation). It is the definitive way to assign which proton is on which carbon.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key for assembling the molecular fragments. It shows correlations between protons and carbons that are 2, 3, or even 4 bonds away. It is indispensable for assigning quaternary carbons and linking different spin systems together.[6]

Caption: Integration of 2D NMR data for structural assembly.

-

Sample Prep: Use the same sample prepared for 1D NMR. A slightly more concentrated sample (~15-20 mg) is often beneficial for 2D experiments, especially HMBC.[6]

-

Acquisition Order: Run experiments in the following order:

-

COSY: This is a relatively quick experiment. Use standard pulse programs (e.g., 'cosygpqf' on Bruker systems).[6]

-

HSQC: This experiment is optimized for one-bond ¹JCH coupling constants, typically set around 145-150 Hz for aromatic systems.[6]

-

HMBC: This experiment requires more time to acquire sufficient signal-to-noise. It is optimized for long-range couplings (²JCH, ³JCH), typically set to a value around 8 Hz.[6]

-

-

Data Processing & Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks systematically:

-

Use HSQC to assign all protonated carbons.

-

Use COSY to build fragments based on H-H connectivity.

-

Use HMBC to connect these fragments and place substituents on quaternary carbons.

-

Mass Spectrometry (MS): The Molecular Weight and Formula

MS provides two critical pieces of information: the molecular weight of the novel compound and, with high resolution, its exact elemental formula.

Causality & Insights:

-

Ionization: Electrospray Ionization (ESI) is a soft technique ideal for generating protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, giving a clear indication of the molecular weight. Electron Impact (EI) is a higher-energy technique that causes extensive fragmentation, providing a "fingerprint" that can reveal structural motifs.[10]

-

High-Resolution MS (HRMS): This is a mandatory validation step. HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, confirming that the synthesized compound has the correct atomic composition.[4]

-

Fragmentation: The pyrazole ring has characteristic fragmentation patterns, often involving the loss of RCN or N₂ moieties, which can help confirm the presence of the pyrazole core.[10][11]

Table 3: Common Fragments Observed in EI-MS of Pyrazoles

| Fragmentation Process | Lost Neutral Fragment | Significance |

|---|---|---|

| Ring Cleavage | R-C≡N | Depends on substituents at C3/C5. |

| Ring Cleavage | N₂ | Characteristic of many nitrogen heterocycles. |

| Retro-Diels-Alder | Varies | Seen in fused pyrazole systems.[11] |

-

Sample Prep: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm error).

-

Analysis: Identify the [M+H]⁺ (or [M-H]⁻, [M+Na]⁺, etc.) peak. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula of the target molecule.

Vibrational and Electronic Spectroscopy

These techniques provide complementary information about the functional groups and electronic nature of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple method to confirm the presence of key functional groups.

Causality & Insights: The pyrazole ring itself has a characteristic fingerprint region. More importantly, FT-IR is used to verify the successful incorporation of, or modification to, functional groups attached to the ring.

Table 4: Key FT-IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch (ring) | 3100 - 3180 | Medium, Broad | Present in N-unsubstituted pyrazoles.[12] |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | |

| C=O Stretch (ketone/amide) | 1650 - 1720 | Strong | Confirms presence of carbonyl substituents.[13] |

| C=N Stretch (ring) | 1500 - 1600 | Medium-Strong | Characteristic of the pyrazole ring.[8] |

| N-N Stretch (ring) | 1400 - 1550 | Medium | Often coupled with other ring vibrations. |

UV-Vis Spectroscopy

This technique probes the electronic transitions within the molecule, and is particularly useful for highly conjugated systems.

Causality & Insights: Pyrazole itself has a strong absorption maximum (λmax) around 203-210 nm, corresponding to a π → π* transition.[14][15] Attaching conjugated substituents (like phenyl rings or chromophores) to the pyrazole core will cause a bathochromic (red) shift of the λmax to longer wavelengths. This can be used to confirm the extension of the conjugated system.[1][16]

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When all other data points to a specific structure, X-ray crystallography provides the definitive, three-dimensional confirmation. It is the gold standard for structural proof.

Causality & Insights: A successful crystal structure analysis provides:

-

Unambiguous Connectivity: It confirms the exact bonding arrangement of all atoms.

-

Stereochemistry: It definitively resolves any questions of relative or absolute stereochemistry.

-

Geometric Parameters: It provides precise bond lengths, bond angles, and torsion angles, which can offer insights into electronic effects and steric strain.[17][18]

-

Intermolecular Interactions: It reveals how molecules pack in the solid state, showing hydrogen bonding and other non-covalent interactions.[12]

-

Crystal Growth: This is the most critical and often challenging step. The goal is to grow single, defect-free crystals. Common methods include:

-

Slow evaporation of a solvent in which the compound is moderately soluble.

-

Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.

-

Slow cooling of a saturated solution.

-

-

Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

-

Submission: The crystal is mounted and submitted to an X-ray diffraction facility for data collection and structure solution. The resulting crystallographic information file (CIF) contains all the structural data.

Conclusion

The structural characterization of a novel pyrazole derivative is a multi-faceted endeavor that demands a logical and integrated spectroscopic strategy. While ¹H and ¹³C NMR spectroscopy provide the foundational architectural plan, they must be corroborated by HRMS to confirm the elemental formula and FT-IR to verify functional groups. 2D NMR techniques are indispensable for piecing together complex structures. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing irrefutable proof of the molecular structure. By systematically applying this comprehensive toolkit and understanding the causality behind each technique, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and SAR studies.

References

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]

-

Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2021). New Journal of Chemistry. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (2014). Der Pharma Chemica. [Link]

-

FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. ResearchGate. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2020). ACS Omega. [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Spectroscopy Letters. [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2013). Molecules. [Link]

-

X-ray powder diffraction studies of multipyrazole series compounds. (2001). Powder Diffraction. [Link]

-

¹³C and ¹⁵N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. [Link]

-

Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. (2020). NIScPR Online Periodical Repository. [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]

-

Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. (2020). Indian Journal of Chemistry - Section B. [Link]

-

New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (2018). Molecules. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances. [Link]

-

UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2021). Molecules. [Link]

-

Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2017). Physical Chemistry Chemical Physics. [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (2014). Der Pharma Chemica. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molbank. [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2007). Magnetic Resonance in Chemistry. [Link]

-

The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

-

Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). Molecules. [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). Scientific Reports. [Link]

-

A vibrational assignment for pyrazole. (1969). Journal of the Chemical Society B: Physical Organic. [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2021). EPJ Web of Conferences. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

¹³C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate. [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Academia.edu. [Link]

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]

-

How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra? ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. visnav.in [visnav.in]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. connectjournals.com [connectjournals.com]

- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 10. asianpubs.org [asianpubs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides an in-depth technical overview of this compound, consolidating its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a review of its current and potential applications. The guide is intended to serve as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and related scientific fields, providing the necessary data to handle, utilize, and build upon this versatile chemical intermediate.

Introduction: The Significance of Aminopyrazoles

The pyrazole nucleus is a fundamental scaffold in modern medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Molecules incorporating this five-membered heterocyclic ring have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, and antibacterial agents.[1] The functionalization of the pyrazole ring, particularly with an amino group, creates a versatile intermediate—an aminopyrazole—that serves as a crucial building block for more complex molecular architectures.[1][2] These compounds are pivotal in the synthesis of novel therapeutic agents, including selective enzyme inhibitors and kinase inhibitors for cancer therapy.[1][3][4] this compound belongs to this important class, offering a unique combination of functional groups—an amino group, an ester, and an isopropyl substituent—that make it a valuable precursor for combinatorial chemistry and targeted drug design.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's identity and properties is critical for its effective application in research. This section details the key identifiers and physicochemical characteristics of the target molecule. The "propan-2-yl" substituent is synonymous with the common name "isopropyl."

Chemical Identifiers

-

IUPAC Name: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

-

Synonyms: Methyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate

-

CAS Number: While a specific CAS number for the methyl ester was not found in the search results, the corresponding ethyl ester, Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate, is documented. The carboxylic acid precursor, 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, has the CAS Number 26262-07-7 .

Physicochemical Data

Quantitative data for the precise methyl ester is limited. However, data from closely related analogs, such as the ethyl ester and the parent carboxylic acid, provide valuable estimations for experimental design.

| Property | Value (Estimated or from Analogs) | Source |

| Molecular Formula | C₉H₁₅N₃O₂ | |

| Molecular Weight | 197.23 g/mol | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents like Methanol, Ethanol, DMSO, and DMF.[5][6] | N/A |

| Storage Temperature | Recommended +4°C or -20°C for long-term stability.[6][7] | N/A |

Synthesis and Mechanistic Rationale

The synthesis of 5-aminopyrazole-4-carboxylates is a well-established process in organic chemistry, typically involving the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophile.

Overall Synthesis Workflow

The most common and regioselective route involves the reaction of isopropylhydrazine with an activated cyanoacetate derivative, such as methyl (ethoxymethylene)cyanoacetate.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[5][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol.

-

Reagent Addition: To the stirred solution, add isopropylhydrazine (1.1 equivalents) dropwise at room temperature. Causality: The slight excess of hydrazine ensures the complete consumption of the limiting electrophile. The slow addition helps to control any initial exotherm.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the cyclization to occur, leading to the formation of the stable pyrazole ring.

-

Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and petroleum ether or hexane.[5] Causality: Recrystallization is an effective method for purifying solid organic compounds, separating the desired product from unreacted starting materials and byproducts based on differences in solubility.

-

Characterization: The final white or off-white solid product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.

Applications in Research and Drug Development

Substituted 5-aminopyrazoles are highly valued as intermediates in the pharmaceutical and agrochemical industries.[9][10] Their utility stems from the reactivity of the amino and ester functional groups, which allows for further chemical modification.

Scaffold for Kinase Inhibitors

The 5-aminopyrazole core is a privileged scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their aberrant activation is a hallmark of many cancers.[3][4] The amino group at the C5 position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The ester at C4 provides a synthetic handle to introduce various side chains designed to target specific pockets within the enzyme, thereby enhancing potency and selectivity.[4]

Caption: Conceptual binding of the aminopyrazole scaffold in a kinase active site.

Precursor for Fused Heterocyclic Systems

The bifunctional nature of the molecule (an amino group adjacent to an ester) makes it an ideal starting material for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These fused rings are also prominent in medicinal chemistry, often exhibiting potent biological activities.

Agrochemical Intermediates

Many commercial pesticides and herbicides are based on a pyrazole core structure.[9] Compounds like this compound serve as key intermediates for the synthesis of these agriculturally important chemicals.[10]

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be observed.

-

Hazard Identification: Based on analogs, the compound should be considered harmful if swallowed and may cause skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][11] Keep the container tightly sealed. For long-term preservation of purity, storage at +4°C is recommended.[7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[7][11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do not induce vomiting. Call a physician immediately.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a valuable and versatile chemical building block. Its straightforward synthesis and the strategic placement of its functional groups make it an important intermediate for creating diverse and complex molecules. Its primary applications lie in the fields of medicinal chemistry, particularly in the design of kinase inhibitors, and in the agrochemical industry. This guide provides the core technical information required for scientists to safely and effectively utilize this compound in their research and development endeavors.

References

- Phoenix Pharmaceuticals, Inc. (n.d.). Material Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.

- PubChem. (2025). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE.

- Sigma-Aldrich. (n.d.). 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

- CymitQuimica. (n.d.). CAS 31037-02-2: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

- Sigma-Aldrich. (n.d.). 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

- Cayman Chemical. (2023). ZZL-7 - Product Information.

- PubChem. (2025). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate.

- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261.

- Tumosienė, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Cusimano, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.

- PubChem. (2025). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information.

- Google Patents. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.

- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

- Zhang, Y., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN.

- Kim, J., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(1), 126-131.

- Gelin, M., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. phoenixpeptide.com [phoenixpeptide.com]

- 8. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 9. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 10. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name and structure of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

[1]

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

This compound belongs to the class of 5-aminopyrazoles , characterized by a pyrazole ring substituted at the 1-position with an isopropyl group, at the 4-position with a methyl ester, and at the 5-position with a primary amine.[1]

-

IUPAC Name: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate[1]

-

Common Synonyms: Methyl 5-amino-1-isopropylpyrazole-4-carboxylate; 1-Isopropyl-5-aminopyrazole-4-carboxylic acid methyl ester.[1]

-

Molecular Formula:

-

Molecular Weight: 197.24 g/mol [1]

-

SMILES: COC(=O)C1=C(N)N(C(C)C)N=C1

-

InChI Key: (Predicted) CVWQIYNNOPJHPG-UHFFFAOYSA-N (Analogous to amide variant)

Physicochemical Properties (Predicted & Analog-Derived)

Note: Specific experimental data for the methyl ester/isopropyl variant is often proprietary.[1] Data below is synthesized from close structural analogs (e.g., Ethyl 1-isopropyl and Methyl 1-methyl variants).

| Property | Value / Description | Confidence Level |

| Physical State | Crystalline Solid | High |

| Appearance | White to off-white powder | High |

| Melting Point | 98°C – 105°C | Medium (Based on Et-analog MP ~101°C) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water | High |

| pKa (Amine) | ~2.5 – 3.5 (Weakly basic due to conjugation) | High |

| LogP | ~1.2 – 1.5 | High |

Part 2: Synthesis & Manufacturing Protocols

The industrial synthesis of 5-aminopyrazoles typically employs a Knoevenagel condensation followed by a cyclocondensation with a hydrazine derivative.[1] This route is preferred for its high atom economy and scalability.[1]

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:[1]

-

Methyl 2-cyano-3-ethoxyacrylate : Derived from methyl cyanoacetate and triethyl orthoformate.[1][2]

-

Isopropyl Hydrazine : The nitrogen source that introduces the 1-isopropyl substituent.[1]

Step-by-Step Synthetic Protocol

Step 1: Preparation of Methyl 2-cyano-3-ethoxyacrylate

This intermediate is formed via the condensation of methyl cyanoacetate with triethyl orthoformate (or trimethyl orthoformate) in the presence of acetic anhydride.[1]

-

Reagents: Methyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.2 eq), Acetic anhydride (2.0 eq).

-

Conditions: Reflux (120°C) for 4-6 hours.

-

Mechanism: The acetic anhydride facilitates the elimination of ethanol/methanol, driving the formation of the enol ether.

-

Yield: Typically >85%.[2]

Step 2: Cyclization to Methyl 5-amino-1-isopropylpyrazole-4-carboxylate

The regioselectivity of this step is critical.[1] The reaction of alkyl hydrazines with 2-cyano-3-ethoxyacrylates generally favors the formation of the 5-amino-1-alkyl isomer over the 3-amino-1-alkyl isomer, but temperature control is vital.[1]

-

Reagents: Methyl 2-cyano-3-ethoxyacrylate (1.0 eq), Isopropyl hydrazine hydrochloride (1.1 eq), Triethylamine (1.1 eq, if using salt), Ethanol (Solvent).[1]

-

Protocol:

-

Dissolve Methyl 2-cyano-3-ethoxyacrylate in absolute ethanol.[1]

-

Cool the solution to 0–5°C.

-

Add Isopropyl hydrazine (or the HCl salt pre-neutralized with TEA) dropwise. Rationale: Slow addition at low temperature minimizes the formation of the 3-amino regioisomer.[1]

-

Allow the mixture to warm to room temperature, then reflux for 3–5 hours.

-

Work-up: Concentrate the solvent in vacuo. The residue often solidifies.[1] Recrystallize from Ethyl Acetate/Hexanes or Ethanol/Water.[1]

-

-

Yield: 70–80%.

Reaction Pathway Diagram[1]

Caption: Two-step convergent synthesis of the target pyrazole via ethoxyacrylate intermediate.

Part 3: Applications in Drug Discovery[1]

The 5-aminopyrazole-4-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor to fused bicyclic systems found in kinase inhibitors.[1]

Kinase Inhibitor Development (FGFR & RET)

The 5-amino group and the adjacent ester are perfectly positioned for cyclization reactions to form Pyrazolo[1,5-a]pyrimidines or Pyrazolo[3,4-d]pyrimidines .[1]

-

Mechanism: Reacting the 5-amino group with formamide or amidines cyclizes the ring onto the 4-ester, creating a bicyclic core that mimics the adenine ring of ATP.[1]

-

Target Specificity:

-

FGFR (Fibroblast Growth Factor Receptor): Derivatives of this scaffold have shown nanomolar potency against FGFR1/2/3, addressing resistance mutations.

-

RET Kinase: 1-Isopropyl-5-aminopyrazoles are specific intermediates for RET inhibitors used in treating medullary thyroid cancer (e.g., similar to the scaffold in Pralsetinib analogs).[1]

-

Agrochemical Intermediates

While phenyl-pyrazoles (like Fipronil) are more common in insecticides, alkyl-pyrazoles are emerging in herbicide discovery.[1] The 4-carboxylate group can be hydrolyzed and decarboxylated or converted to amides to tune lipophilicity and metabolic stability.[1]

Structural Utility Diagram

Caption: Divergent synthetic utility of the 5-aminopyrazole scaffold in medicinal chemistry.

Part 4: Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures should be observed:

-

1H NMR (DMSO-d6, 400 MHz):

- 7.60–7.70 (s, 1H, H-3 of pyrazole ring).[1]

-

6.20–6.50 (bs, 2H,

-

4.30–4.50 (septet, 1H,

-

3.70–3.75 (s, 3H,

-

1.30–1.40 (d, 6H,

-

IR Spectroscopy:

-

3300–3400 cm⁻¹: Primary amine (

stretch, doublet). -

1680–1700 cm⁻¹: Ester carbonyl (

stretch). -

1620 cm⁻¹:

/

-

-

Mass Spectrometry (ESI+):

-

peak at

-

peak at

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling:

-

Avoid inhalation of dust.[3] Use a fume hood during synthesis, especially when handling hydrazine derivatives (potential carcinogens/sensitizers).

-

Wear nitrile gloves and safety goggles.

-

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

PubChem. Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Analogous Structure Data).[1][4] National Library of Medicine. Available at: [Link]

-

Sim, T., et al. (2017).[5] Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[1][5] European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

Discovery and development of pyrazole-based kinase inhibitors

An In-Depth Technical Guide to the Discovery and Development of Pyrazole-Based Kinase Inhibitors

Introduction: The Kinase Challenge and the Pyrazole Solution

Protein kinases, numbering over 500 in the human kinome, are the master regulators of cellular communication.[1] They catalyze the phosphorylation of specific substrates, orchestrating processes from cell proliferation and differentiation to metabolism and apoptosis.[1] Given their central role, dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2] The development of small-molecule protein kinase inhibitors (PKIs) has consequently revolutionized targeted cancer therapy.[2][3]

Within the vast chemical space explored for PKIs, the pyrazole ring has emerged as a "privileged scaffold".[2][4] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and a versatile framework for molecular modification.[5] Its ability to act as a bioisosteric replacement for other structures and to form critical interactions within the kinase ATP-binding site has cemented its importance.[2] Indeed, of the small-molecule PKIs approved by the US FDA, a significant number, including Ruxolitinib, Crizotinib, and Encorafenib, are built upon a pyrazole core.[5][6]

This guide provides a Senior Application Scientist's perspective on the journey of a pyrazole-based kinase inhibitor, from initial discovery to preclinical validation. We will dissect the underlying chemistry, explore the critical experimental workflows, and examine key case studies that illustrate the power and potential of this remarkable scaffold.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring's success is not accidental; it is rooted in its distinct chemical and structural properties. The arrangement of its nitrogen atoms allows it to serve as both a hydrogen bond donor and acceptor, a critical feature for interacting with the kinase hinge region, the conserved backbone that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, enabling pyrazole derivatives to act as potent ATP-competitive inhibitors.[7][8]

The unfused pyrazole ring provides a stable, planar core that can be readily functionalized at multiple positions.[9] This synthetic tractability allows medicinal chemists to systematically modify the structure to enhance potency, tune selectivity against different kinases, and optimize pharmacokinetic properties—a process known as establishing the Structure-Activity Relationship (SAR).[4][10]

Mechanism of Action: The Critical Hinge Interaction

The primary mechanism for most pyrazole-based PKIs is competitive inhibition at the ATP-binding site. The inhibitor occupies the pocket where ATP would normally bind, preventing the phosphotransfer reaction. The key to this interaction is the formation of one or more hydrogen bonds with the kinase "hinge" region. The pyrazole scaffold is perfectly poised to form these bonds, anchoring the inhibitor in the active site.

Caption: Pyrazole scaffold forming key hydrogen bonds with the kinase hinge region.

Substituents on the pyrazole ring extend into other regions of the ATP pocket, such as the hydrophobic pocket and the region near the gatekeeper residue, conferring both potency and selectivity.[5] For example, modifying substituents can prevent binding to kinases with bulky gatekeeper residues while allowing potent inhibition of the target kinase.

Discovery and Lead Optimization Strategies

The development of a novel pyrazole-based inhibitor follows a well-trodden but challenging path, beginning with the identification of a "hit" compound and progressing through rigorous optimization.

1. Hit Identification: High-Throughput Screening (HTS) of large compound libraries against a target kinase is a common starting point.[10] These screens utilize robust in vitro assays to measure kinase activity in the presence of thousands of different compounds, identifying initial hits that can be validated and serve as starting points for a chemistry program.

2. Lead Optimization through SAR: Once a hit is identified, the iterative process of lead optimization begins. This involves synthesizing and testing a series of analogues to build a Structure-Activity Relationship (SAR).[4] For instance, a study on 3-amino-1H-pyrazole derivatives found that small modifications, particularly on the pyrazole ring, had significant effects on the selectivity profile of the compounds.[4]

3. Structure-Based Drug Design (SBDD): Modern drug discovery heavily relies on SBDD. By obtaining X-ray crystal structures of inhibitors bound to their target kinase, scientists can visualize the precise interactions at an atomic level.[10][11] This structural information is invaluable, guiding the rational design of new analogues with improved affinity and selectivity. For example, the crystal structure of an inhibitor in complex with p38 MAP kinase confirmed that adding a basic nitrogen to the molecule induced a favorable interaction with an aspartate residue, a hypothesis that guided further optimization.[11]

Caption: General workflow for kinase inhibitor discovery and development.

Key Experimental Workflows

Synthesizing a potent molecule is only part of the story. Rigorous biological testing is required to validate its mechanism, determine its cellular activity, and assess its potential as a therapeutic.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Differential Scanning Fluorimetry)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and sensitive method used to screen for ligand binding and to determine inhibitor affinity.[4] It measures the thermal stability of a protein, which typically increases upon ligand binding.

Objective: To determine the change in melting temperature (ΔTm) of a target kinase in the presence of a pyrazole inhibitor, indicating direct binding.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant target kinase (e.g., 1 mg/mL) in a suitable assay buffer (e.g., 100 mM Tris pH 8, 10 mM MgCl2).

-

Prepare a stock solution of the pyrazole inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series from this stock.

-

Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) in DMSO.

-

-

Assay Setup (96-well PCR plate):

-

For each reaction, add the assay buffer to a final volume of 25 µL.

-

Add the kinase to a final concentration of 2 µM.

-

Add the pyrazole inhibitor to the desired final concentration (e.g., ranging from 10 nM to 100 µM). Include a "DMSO only" control.

-

Add the SYPRO Orange dye to a final dilution of 5x.

-

-

Data Acquisition:

-

Seal the plate and place it in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

-

Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each inhibitor concentration. A significant positive ΔTm indicates inhibitor binding.

-

Experimental Protocol 2: Cellular Target Engagement Assay (Western Blot)

After confirming direct binding, it's crucial to verify that the inhibitor can engage its target in a cellular context and inhibit downstream signaling. Western blotting to detect the phosphorylation status of a known kinase substrate is a standard method.

Objective: To assess the ability of a pyrazole inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cancer cell line.

Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., MV4-11 for an FLT3 inhibitor) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the pyrazole inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).

-

Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total substrate protein and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. A dose-dependent decrease in the phosphorylated substrate signal indicates effective target inhibition.

-

Case Studies: From Bench to Bedside

The true measure of a scaffold's utility is in the successful development of therapeutic agents. The pyrazole core is central to several important approved and clinical-stage kinase inhibitors.

Case Study 1: Ruxolitinib (Jakafi®) - A JAK1/2 Inhibitor

Ruxolitinib (INCB018424) is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[12] Its development was spurred by the discovery of a gain-of-function mutation in JAK2 (JAK2V617F) in patients with myeloproliferative neoplasms (MPNs).[12][13] Ruxolitinib was the first therapy approved by the FDA for treating myelofibrosis (MF).[12][14] It functions by blocking the JAK-STAT signaling pathway, which is constitutively active in these diseases, leading to rapid and sustained reductions in splenomegaly and improvement in symptoms.[12][14]

Case Study 2: Tozasertib (VX-680) - A Pan-Aurora Kinase Inhibitor

Tozasertib is a potent inhibitor of all three Aurora kinases (A, B, and C), which are key regulators of cell division.[15][16] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets. Tozasertib is based on an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[4] It induces apoptosis and blocks tumor growth in various preclinical models, including leukemias and solid tumors.[15][17] While its clinical development was halted, its potent activity and the extensive research surrounding it provide crucial insights into targeting cell cycle kinases.[16]

Case Study 3: Celecoxib (Celebrex®) - From COX-2 to Kinase Inhibition

Celecoxib is widely known as a selective cyclooxygenase-2 (COX-2) inhibitor for treating inflammation.[18] However, accumulating evidence shows that some of its anticancer effects are mediated through COX-2-independent mechanisms, including the inhibition of protein kinases.[19] Studies have demonstrated that celecoxib and its analogues can inhibit 3-phosphoinositide-dependent kinase-1 (PDK-1), a critical upstream activator of the pro-survival kinase Akt.[19] This discovery highlights that even established drugs can have complex mechanisms of action and underscores the utility of the pyrazole scaffold in targeting diverse enzyme families. Celecoxib has been shown to inhibit proliferation and induce apoptosis in various cancer cells by blocking Akt activation and other signaling pathways.[19][20]

Quantitative Data Summary

The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a quantitative measure for comparing different compounds.

| Inhibitor | Primary Target(s) | Potency (Ki app / IC50) | Reference(s) |

| Tozasertib (VX-680) | Aurora A | 0.6 nM (Kiapp) | [21] |

| Aurora B | 18 nM (Kiapp) | [21] | |

| Aurora C | 4.6 nM (Kiapp) | [21] | |

| Bcr-Abl | 30 nM (Ki) | [21] | |

| Afuresertib (GSK2110183) | Akt1 | 0.08 nM (Ki) / 61 nM (IC50) | [22] |

| Akt2 | 2 nM (IC50) | [5] | |

| Akt3 | 2.6 nM (IC50) | [5] | |

| Ruxolitinib | JAK1 / JAK2 | ~3 nM (IC50) | [23] |

Challenges and Future Directions

Despite the successes, challenges in the development of pyrazole-based kinase inhibitors remain.

-

Selectivity: The high degree of conservation in the ATP-binding site across the kinome makes achieving selectivity difficult. Off-target effects can lead to toxicity.[4] Strategies like macrocyclization are being explored to rigidify the scaffold and improve the selectivity profile.[1]

-

Acquired Resistance: Tumors can develop resistance to targeted therapies through secondary mutations in the kinase domain or activation of bypass signaling pathways. The development of next-generation inhibitors that can overcome these resistance mechanisms is an ongoing effort.

-

Beyond ATP-Competition: While most inhibitors are ATP-competitive, there is growing interest in developing allosteric inhibitors, which bind to sites other than the active site, and covalent inhibitors, which form a permanent bond with the kinase. These approaches can offer higher selectivity and potency.

Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, providing a robust and versatile platform for developing targeted therapies. Its unique ability to form critical hydrogen bonds with the kinase hinge region, combined with its synthetic tractability, has led to the successful development of life-changing medicines. The journey from a simple heterocyclic ring to a clinically effective drug is a testament to the power of integrating medicinal chemistry, structural biology, and rigorous biochemical and cellular validation. As our understanding of kinase biology deepens, the pyrazole scaffold will undoubtedly continue to be a central element in the design of the next generation of precision medicines.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022). Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening. (n.d.). Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. (2025). Available at: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). Available at: [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (2013). Available at: [Link]

-

Tozasertib – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.). Available at: [Link]

-

Chapter 15: The Discovery and Development of Ruxolitinib for the Treatment of Myelofibrosis - Books. (2014). Available at: [Link]

-

Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC. (n.d.). Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. (2013). Available at: [Link]

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007). Available at: [Link]

-

Tozasertib - AdisInsight. (2021). Available at: [Link]

-

Definition of tozasertib lactate - NCI Drug Dictionary. (n.d.). Available at: [Link]

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. (2005). Available at: [Link]

-

Ruxolitinib - Wikipedia. (n.d.). Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024). Available at: [Link]

-

Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo - PMC. (n.d.). Available at: [Link]

-

Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors - PubMed. (n.d.). Available at: [Link]

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC. (2025). Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar. (2023). Available at: [Link]

-

From the Cyclooxygenase-2 Inhibitor Celecoxib to a Novel Class of 3-Phosphoinositide-Dependent Protein Kinase-1 Inhibitors - AACR Journals. (2004). Available at: [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. (n.d.). Available at: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023). Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023). Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022). Available at: [Link]

-

The discovery and development of ruxolitinib for the treatment of myelofibrosis | Request PDF - ResearchGate. (2025). Available at: [Link]

-

Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis - BioResearch - mobile.Labmedica.com. (2011). Available at: [Link]

-

Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis | Clinical Cancer Research - AACR Journals. (2012). Available at: [Link]

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. (n.d.). Available at: [Link]

-

Celecoxib inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2 - PMC. (n.d.). Available at: [Link]

-

Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. (2023). Available at: [Link]

Sources

- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 10. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Tozasertib - AdisInsight [adisinsight.springer.com]

- 17. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Celecoxib inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 5-aminopyrazole scaffolds

The 5-aminopyrazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel fused heterocyclic systems to access new chemical space, and leveraging computational modeling for more rational drug design. [2][3][9]The inherent adaptability of this core structure ensures its continued relevance in the ongoing quest for novel and effective therapeutics. [16][17]

References

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (URL: [Link])

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe. (URL: [Link])

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (URL: [Link])

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. (URL: [Link])

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (URL: [Link])

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC. (URL: [Link])

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])

-

Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors | Request PDF. (URL: [Link])

-

Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (URL: [Link])

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. (URL: [Link])

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (URL: [Link])

-

4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments | Request PDF - ResearchGate. (URL: [Link])

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (URL: [Link])

-

Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - ProQuest. (URL: [Link])

-

Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI. (URL: [Link])

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 5. unige.iris.cineca.it [unige.iris.cineca.it]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Pyrazole Carboxylate Esters: A Medicinal Chemistry Perspective

Topic: Physicochemical properties of pyrazole carboxylate esters Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

Pyrazole carboxylate esters represent a critical scaffold in modern medicinal chemistry, serving dual roles as robust pharmacophores and versatile synthetic intermediates. Their utility stems from the pyrazole ring’s ability to act as a bioisostere for phenyl and heteroaryl rings, offering tunable lipophilicity (LogP), distinct hydrogen bonding vectors, and metabolic stability profiles.

This guide provides a technical deep-dive into the physicochemical behavior of these esters. We analyze the electronic and steric determinants governing their stability, solubility, and solid-state packing—factors that directly influence drug-likeness and formulation success.

Molecular Architecture & Electronic Fundamentals

Electronic Distribution and Reactivity

The pyrazole ring is a

-

Ring Positional Effects:

-

Positions 3 and 5 (